molecular formula C20H22N2O3S B7709718 N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide

Cat. No.: B7709718
M. Wt: 370.5 g/mol
InChI Key: BRGWGIFNTOMWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

AKOS001514145, also known as CCG-143520, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all critical for cancer metastasis .

Mode of Action

CCG-143520 acts as an inhibitor of the RhoA transcriptional signaling pathway . It specifically binds to the Nuclear Localization Signal (NLS) of myocardin-related transcription factor A (MRTF-A/B), preventing the interaction between MRTF-A/B and importin α/β1 . This inhibition results in the blockage of the nuclear import of MRTF-A/B, thereby inhibiting the nuclear accumulation of MRTF-A, which plays a vital role in the Epithelial–Mesenchymal Transition (EMT) process .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-143520 . By inhibiting this pathway, CCG-143520 disrupts the transcriptional responses of the Rho pathway in cancer, potentially leading to the suppression of cancer metastasis .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-143520 leads to the suppression of the nuclear accumulation of MRTF-A . This suppression can potentially inhibit the EMT process, which is closely associated with cancer and tissue fibrosis . Therefore, the molecular and cellular effects of CCG-143520’s action may include the reduction of cancer cell adhesion, migration, invasion, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide typically involves multiple steps. One common method involves the reaction of 2-hydroxy-6-methylquinoline with a suitable sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-11-22(26(24,25)18-7-5-4-6-8-18)14-17-13-16-12-15(2)9-10-19(16)21-20(17)23/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGWGIFNTOMWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.